molecular formula C8H13NO2 B1463679 6-Azaspiro[2.5]octane-1-carboxylic acid CAS No. 1242028-68-7

6-Azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1463679
CAS No.: 1242028-68-7
M. Wt: 155.19 g/mol
InChI Key: IGWUPWROVTYRES-UHFFFAOYSA-N
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Description

6-Azaspiro[25]octane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite . Another approach involves the annulation of the cyclopentane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the spirocyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[2.5]octane-1-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-azaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)6-5-8(6)1-3-9-4-2-8/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWUPWROVTYRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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